molecular formula C21H26N4O2 B11028806 3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide

3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide

Cat. No.: B11028806
M. Wt: 366.5 g/mol
InChI Key: QPWXNHCSUIXNHX-UHFFFAOYSA-N
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Description

3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a pyrimidoindazole core with a tetrahydropyran moiety, making it an interesting subject for chemical and pharmaceutical research.

Properties

Molecular Formula

C21H26N4O2

Molecular Weight

366.5 g/mol

IUPAC Name

3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(oxan-4-ylmethyl)propanamide

InChI

InChI=1S/C21H26N4O2/c1-14-17(7-8-20(26)22-13-16-9-11-27-12-10-16)15(2)25-21(23-14)18-5-3-4-6-19(18)24-25/h3-6,16H,7-13H2,1-2H3,(H,22,26)

InChI Key

QPWXNHCSUIXNHX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC2=C3C=CC=CC3=NN12)C)CCC(=O)NCC4CCOCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide typically involves multi-step organic reactions

    Formation of the Pyrimidoindazole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, a condensation reaction between 2,4-dimethylpyrimidine and a suitable hydrazine derivative can form the indazole ring system.

    Attachment of the Tetrahydropyran Group: The tetrahydropyran moiety can be introduced via nucleophilic substitution reactions. A common method is to react the pyrimidoindazole intermediate with a tetrahydropyran-4-ylmethyl halide under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Biological Applications

1. Anticancer Activity

Research indicates that compounds with similar structural features to 3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide exhibit significant anticancer properties. For instance, indazole derivatives have been studied for their ability to inhibit tumor growth by inducing apoptosis in cancer cells. A study demonstrated that derivatives of indazole could effectively target specific pathways involved in cancer cell proliferation and survival .

2. Antimicrobial Properties

The antimicrobial activity of compounds containing pyrimidine and indazole rings has been well-documented. These compounds can disrupt bacterial cell walls or interfere with essential metabolic processes. In vitro studies have shown that similar derivatives possess activity against a range of pathogenic bacteria and fungi, suggesting potential use in developing new antimicrobial agents .

3. Neuroprotective Effects

There is emerging evidence that compounds with this chemical structure may exhibit neuroprotective effects. Research has indicated that certain indazole derivatives can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The tetrahydro-2H-pyran moiety could enhance these protective effects by improving the compound's ability to cross the blood-brain barrier .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of a derivative closely related to this compound in human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with IC50 values comparable to established chemotherapeutic agents .

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial properties of a synthesized derivative against Staphylococcus aureus and Escherichia coli. The compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics used in clinical settings .

Mechanism of Action

The mechanism of action of 3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound might inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It could interact with specific receptors on cell surfaces, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of the pyrimidoindazole core with the tetrahydropyran group in 3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide makes it unique. This structural feature could confer distinct chemical and biological properties, setting it apart from similar compounds.

Biological Activity

The compound 3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide is a novel synthetic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented by the following chemical formula:

  • Molecular Formula : C18H22N4O
  • Molecular Weight : 306.40 g/mol

The structural representation highlights the pyrimidine and indazole moieties, which are known for their biological significance.

Anticancer Activity

Recent studies have indicated that compounds containing pyrimidine and indazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its effects on various cancer cell lines.

In vitro Studies

  • Cell Line Testing : The compound was tested against breast cancer cell lines such as MCF-7 and MDA-MB-231. The MTT assay demonstrated that it exhibits cytotoxic effects comparable to established chemotherapeutics like cisplatin, particularly at concentrations of 0.25 µM and 0.5 µM .
  • Mechanism of Action : The compound appears to induce apoptosis through the activation of caspases (caspase 3/7, caspase 8, and caspase 9), which are critical in the apoptotic pathway. Additionally, it was found to suppress NF-κB expression while promoting pro-apoptotic factors such as p53 and Bax .
CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-70.25Apoptosis via caspases
This compoundMDA-MB-2310.5Autophagy induction

Other Biological Activities

In addition to anticancer effects, compounds related to this structure have shown promise in other areas:

  • Antibacterial Activity : Some derivatives have demonstrated effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : The presence of specific functional groups may contribute to reduced inflammation in cellular models.

Case Studies

Several case studies involving similar compounds have provided insights into their biological activities:

  • Study on Indazole Derivatives : A study highlighted the anticancer potential of indazole derivatives against lung cancer cell lines, showing a similar mechanism involving apoptosis and cell cycle arrest .
  • Combination Therapies : Research has suggested that combining this compound with established chemotherapy agents could enhance therapeutic efficacy while minimizing resistance .

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